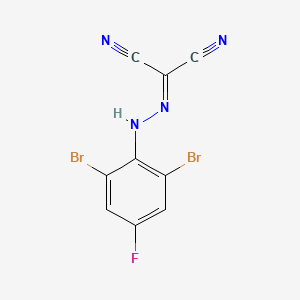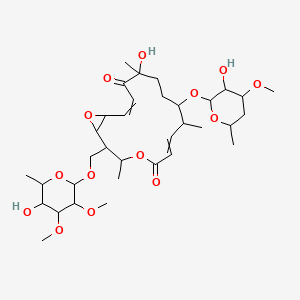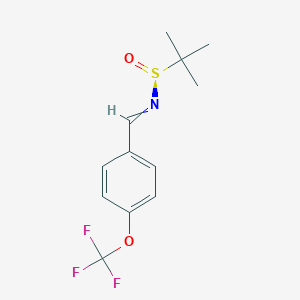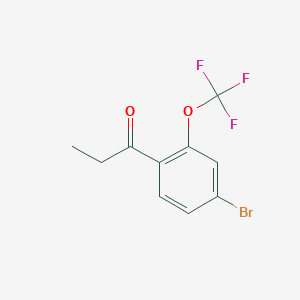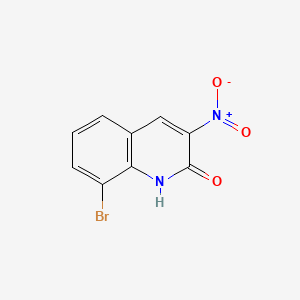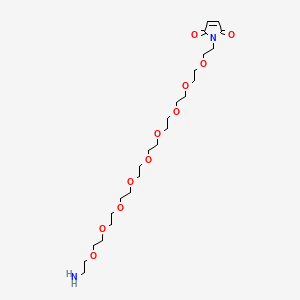
2-Chloroadenosinetriphosphatesodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroadenosinetriphosphatesodiumsalt is an adenine nucleotide and an analog of adenosine triphosphate (ATP). It is known for its role as a purinergic P2Y purinoceptor agonist and a guanylate cyclase inhibitor . This compound is primarily used in scientific research due to its unique properties and interactions with cellular receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroadenosinetriphosphatesodiumsalt typically involves the chlorination of adenosine triphosphate (ATP) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroadenosinetriphosphatesodiumsalt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of adenosine and inorganic phosphate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound.
Oxidation and Reduction: Strong oxidizing or reducing agents can facilitate these reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide yields 2-azidoadenosinetriphosphatesodiumsalt.
Hydrolysis: Adenosine and inorganic phosphate are the primary products.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloroadenosinetriphosphatesodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: The compound is employed in studies involving purinergic signaling pathways and receptor binding assays.
Medicine: Research on this compound contributes to understanding its potential therapeutic applications, particularly in targeting purinergic receptors.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
2-Chloroadenosinetriphosphatesodiumsalt exerts its effects by acting as an agonist for P2Y purinoceptors and an inhibitor of guanylate cyclase . Upon binding to P2Y receptors, it triggers a cascade of intracellular signaling events, leading to various physiological responses. The inhibition of guanylate cyclase affects cyclic GMP levels, influencing cellular processes such as smooth muscle relaxation and platelet aggregation.
Vergleich Mit ähnlichen Verbindungen
Adenosine Triphosphate (ATP): The natural counterpart of 2-Chloroadenosinetriphosphatesodiumsalt, involved in energy transfer within cells.
2-Azidoadenosinetriphosphatesodiumsalt: A similar compound where the chlorine atom is replaced with an azide group.
2-Fluoroadenosinetriphosphatesodiumsalt: Another analog with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific interactions with P2Y purinoceptors and its ability to inhibit guanylate cyclase. These properties make it a valuable tool in research focused on purinergic signaling and related physiological processes.
Eigenschaften
Molekularformel |
C10H11ClN5Na4O13P3 |
|---|---|
Molekulargewicht |
629.55 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI-Schlüssel |
JGKMWMQAWOVZHJ-ZVQJTLEUSA-J |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)
![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)

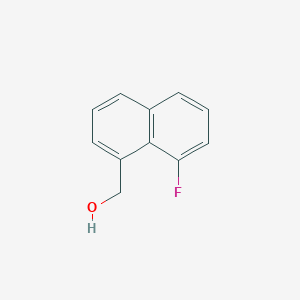
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
